

A Head-to-Head Comparison of Eupalinolide O and Paclitaxel in Oncology Research

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Compound of Interest				
Compound Name:	Eupalinolide O			
Cat. No.:	B10831735	Get Quote		

For researchers and drug development professionals exploring novel anti-cancer agents, this guide provides a comprehensive head-to-head comparison of the natural sesquiterpene lactone, **Eupalinolide O**, and the well-established chemotherapeutic drug, paclitaxel. While direct comparative studies are limited, this document synthesizes available experimental data to offer an objective overview of their respective mechanisms of action, cytotoxic profiles, and effects on cellular signaling pathways.

At a Glance: Kev Mechanistic Differences

Feature	Eupalinolide O	Paclitaxel
Primary Target	Not definitively established; appears to induce ROS and modulate signaling pathways.	Binds to β-tubulin subunit of microtubules.[1]
Mechanism of Action	Induces apoptosis through reactive oxygen species (ROS) generation and modulation of Akt/p38 MAPK signaling pathway; causes cell cycle arrest at the G2/M phase.[2][3] [4]	Stabilizes microtubules, preventing their depolymerization, which leads to mitotic arrest at the G2/M phase and subsequent apoptosis.
Reported IC50 Range	Micromolar (μM) range in breast cancer cell lines.	Nanomolar (nM) range in various human tumor cell lines.





Cytotoxicity Profile

The following tables summarize the half-maximal inhibitory concentration (IC50) values for **Eupalinolide O** and paclitaxel in various cancer cell lines as reported in the literature. It is important to note that these values were not obtained from a single head-to-head study and experimental conditions may have varied.

Table 1: Cytotoxicity of Eupalinolide O

Cell Line	Cancer Type	Incubation Time	IC50 (μM)	Reference
MDA-MB-231	Triple-Negative Breast Cancer	24 h	10.34	
48 h	5.85			_
72 h	3.57			
MDA-MB-453	Triple-Negative Breast Cancer	24 h	11.47	
48 h	7.06	_		_
72 h	3.03	_		
MDA-MB-468	Breast Cancer	72 h	1.04	

Table 2: Cytotoxicity of Paclitaxel

Cell Line	Cancer Type	Incubation Time	IC50 (nM)	Reference
Various Human Tumor Cell Lines	Multiple	24 h	2.5 - 7.5	

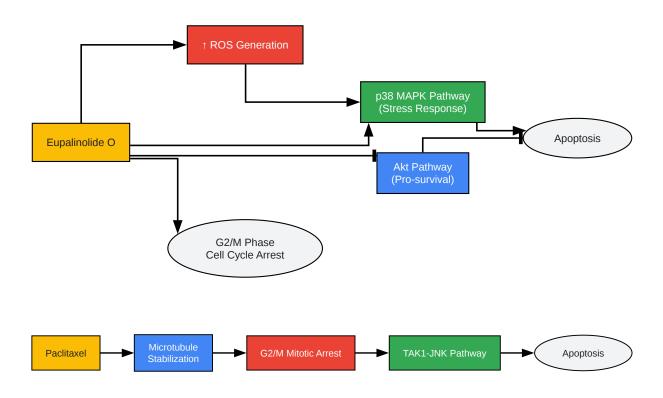
Signaling Pathways and Mechanism of Action

Eupalinolide O and paclitaxel induce apoptosis and cell cycle arrest through distinct signaling cascades.

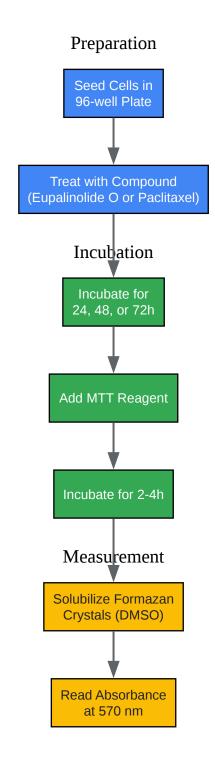


Eupalinolide O Signaling Pathway

Eupalinolide O has been shown to induce apoptosis in triple-negative breast cancer cells by modulating reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway. Increased ROS levels can lead to cellular stress and trigger apoptotic pathways. The inhibition of the pro-survival Akt pathway and activation of the stress-related p38 MAPK pathway further contribute to programmed cell death. **Eupalinolide O** also induces cell cycle arrest at the G2/M phase, though the precise molecular mechanism for this is not as well-defined as for paclitaxel.







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